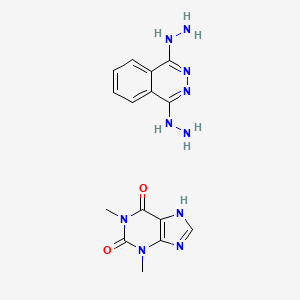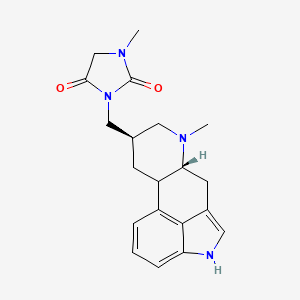
1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione is a complex organic compound with significant applications in various scientific fields
Méthodes De Préparation
The synthesis of 1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione involves multiple steps, including the formation of the imidazolidinedione ring and the attachment of the ergoline derivative. The reaction conditions typically require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency.
Analyse Des Réactions Chimiques
1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has potential therapeutic applications due to its interaction with specific molecular targets. Industrially, it may be used in the development of new materials or as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione can be compared with other similar compounds, such as other ergoline derivatives or imidazolidinedione-based molecules. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include ergoline, lysergic acid, and other imidazolidinedione derivatives.
Propriétés
Numéro CAS |
160730-49-4 |
|---|---|
Formule moléculaire |
C20H24N4O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
3-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N4O2/c1-22-9-12(10-24-18(25)11-23(2)20(24)26)6-15-14-4-3-5-16-19(14)13(8-21-16)7-17(15)22/h3-5,8,12,15,17,21H,6-7,9-11H2,1-2H3/t12-,15?,17-/m1/s1 |
Clé InChI |
CLYWNILBIPPRSL-XURPUJGUSA-N |
SMILES isomérique |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C(=O)CN(C5=O)C |
SMILES canonique |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C(=O)CN(C5=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




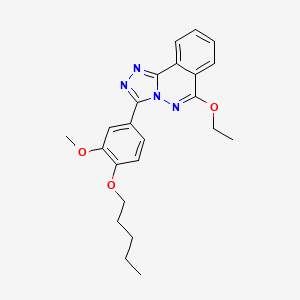
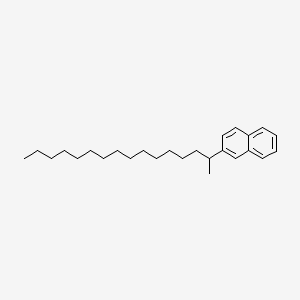
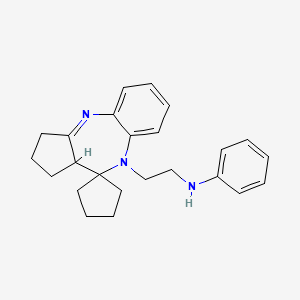
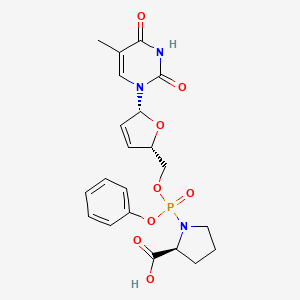
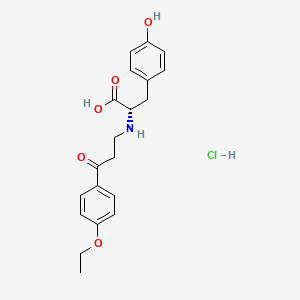
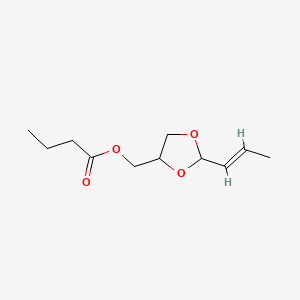



![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
